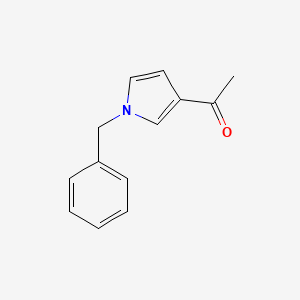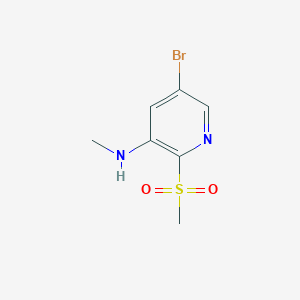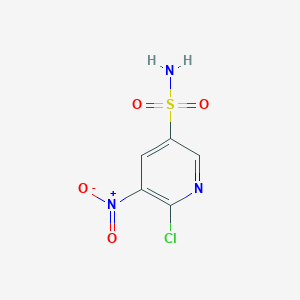
Tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H19NO5S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a furan ring, and a sulfonyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan-containing reagent.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids under basic conditions.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable activating agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Furan-2,3-diones or other oxidized furan derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted azetidines or furans depending on the reagents used.
科学研究应用
Chemistry:
Synthetic Intermediates: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It may be used as a ligand or catalyst in various organic transformations.
Biology and Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological processes involving azetidine or furan-containing molecules.
Industry:
Material Science: The compound may find applications in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of specialty polymers
作用机制
The mechanism of action of tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and sulfonyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing the compound’s binding affinity and specificity .
相似化合物的比较
- Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
- Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
Comparison:
- Structural Differences: The presence of the furan ring in tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate distinguishes it from other similar compounds, which may contain different substituents such as methylsulfonyl, bromomethyl, or dimethylamino groups.
- Reactivity: The furan ring imparts unique reactivity to the compound, enabling specific oxidation and substitution reactions that may not be feasible with other similar compounds.
- Applications: The unique structural features of this compound make it suitable for specific applications in drug development, material science, and polymer chemistry, where other similar compounds may not be as effective .
属性
分子式 |
C13H19NO5S |
|---|---|
分子量 |
301.36 g/mol |
IUPAC 名称 |
tert-butyl 3-(furan-2-ylmethylsulfonyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H19NO5S/c1-13(2,3)19-12(15)14-7-11(8-14)20(16,17)9-10-5-4-6-18-10/h4-6,11H,7-9H2,1-3H3 |
InChI 键 |
JJNPRZUNEBMVRJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol](/img/structure/B13888218.png)
![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13888233.png)
![5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13888240.png)

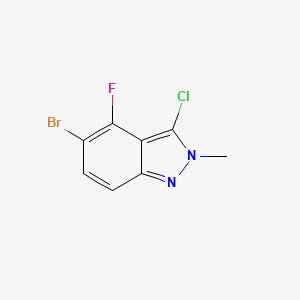
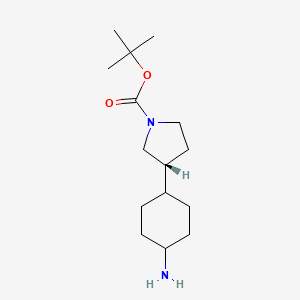
![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)
![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)
![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate](/img/structure/B13888297.png)
